DIGUANOSINE PENTAPHOSPHATE AMMONIUM SALT
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Overview
Description
DIGUANOSINE PENTAPHOSPHATE AMMONIUM SALT is a dinucleoside polyphosphate compound. It consists of two guanosine molecules linked by a chain of five phosphate groups. This compound is known for its role in various biochemical processes and is often used in scientific research to study cellular mechanisms and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIGUANOSINE PENTAPHOSPHATE AMMONIUM SALT typically involves the phosphorylation of guanosine derivatives. One common method is the stepwise addition of phosphate groups to guanosine monophosphate. This process requires specific reagents and conditions to ensure the correct formation of the pentaphosphate chain .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated systems. These systems control the reaction conditions, such as temperature, pH, and reagent concentrations, to optimize yield and purity. The final product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
DIGUANOSINE PENTAPHOSPHATE AMMONIUM SALT can undergo various chemical reactions, including:
Hydrolysis: Breaking down the phosphate chain into smaller units.
Phosphorylation/Dephosphorylation: Adding or removing phosphate groups.
Substitution: Replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Phosphorylating agents: Such as phosphorus oxychloride.
Hydrolyzing agents: Such as water or acids.
Substituting agents: Such as nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can produce guanosine monophosphate and inorganic phosphate .
Scientific Research Applications
DIGUANOSINE PENTAPHOSPHATE AMMONIUM SALT has a wide range of applications in scientific research:
Chemistry: Used as a reagent in nucleotide synthesis and studies of phosphate chemistry.
Biology: Investigated for its role in cellular signaling and regulation.
Medicine: Explored for potential therapeutic applications, such as modulating immune responses.
Industry: Utilized in the production of nucleotide-based products and as a research tool in biotechnology.
Mechanism of Action
The mechanism of action of DIGUANOSINE PENTAPHOSPHATE AMMONIUM SALT involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to them and altering their function. This compound is known to activate certain signaling pathways, which can lead to changes in cellular processes like gene expression and metabolism .
Comparison with Similar Compounds
Similar Compounds
P1,P2-Di(guanosine-5′) diphosphate ammonium salt: Contains two phosphate groups.
P1,P3-Di(guanosine-5′) triphosphate ammonium salt: Contains three phosphate groups.
P1,P4-Di(guanosine-5′) tetraphosphate ammonium salt: Contains four phosphate groups
Uniqueness
DIGUANOSINE PENTAPHOSPHATE AMMONIUM SALT is unique due to its five phosphate groups, which confer distinct biochemical properties. This compound’s ability to interact with multiple molecular targets and participate in various signaling pathways makes it a valuable tool in research .
Biological Activity
Diguanosine pentaphosphate ammonium salt (also known as diadenosine pentaphosphate or Ap5A) is a purine nucleotide that plays significant roles in various biological processes. This compound is particularly noted for its involvement in cellular signaling and regulation, acting as a signaling molecule and modulator in different physiological contexts.
- Molecular Formula : C10H14N5O8P3
- Molecular Weight : 425.168 g/mol
- CAS Number : 102783-61-9
Biological Significance
Diadenosine pentaphosphate is recognized for its endogenous vasoactive properties, primarily isolated from thrombocytes (platelets). It is part of a family of diadenosine polyphosphates (ApnA, where n ranges from 2 to 7), which are constituents of secretory vesicles in various cell types, including platelets and neurons. The biological activities associated with Ap5A include:
- Vasodilation : Ap5A has been shown to induce vasodilation, which is critical in regulating blood flow and pressure.
- Cellular Signaling : It acts as a signaling molecule that can influence various cellular processes, including apoptosis and cell proliferation.
Ap5A exerts its effects through several mechanisms:
- Activation of P2Y Receptors : Ap5A acts on P2Y receptors, which are G-protein-coupled receptors that mediate the effects of nucleotides. For instance, it has been shown to mobilize intracellular calcium in astrocytoma cells expressing human P2Y2 receptors .
- Regulation of Gene Expression : The compound modulates the activity of RNA polymerase through stringent response mechanisms, influencing gene expression under nutrient-limiting conditions .
- Inhibition of Phosphodiesterases : By inhibiting specific phosphodiesterases, Ap5A can increase intracellular cAMP levels, further enhancing its role in signaling pathways.
Table 1: Summary of Biological Activities
Case Studies
- Vasodilation in Platelets : A study demonstrated that Ap5A induces vasodilation through the release of nitric oxide (NO) from endothelial cells. This effect was significant in models simulating cardiovascular conditions, highlighting its potential therapeutic applications in managing hypertension .
- Neuroprotective Effects : Research on neuronal cultures indicated that Ap5A can protect against excitotoxicity by modulating calcium influx through P2Y receptor activation. This suggests a role for Ap5A in neuroprotection during ischemic events .
- Role in Cancer Biology : In cancer studies, Ap5A has been observed to influence tumor cell proliferation and apoptosis. Its modulation of signaling pathways involved in cell survival suggests potential applications in cancer therapy .
Properties
CAS No. |
102783-42-6 |
---|---|
Molecular Formula |
C20H29N10O24P5 |
Molecular Weight |
948.37 |
Origin of Product |
United States |
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